molecular formula C14H14N2O2S B6134432 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone

1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone

Cat. No. B6134432
M. Wt: 274.34 g/mol
InChI Key: JEBABLRVONNPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is a compound that has been extensively studied for its potential therapeutic uses in various diseases. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspases. It also inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway. Furthermore, it exhibits antimicrobial activity by disrupting the cell membrane of pathogenic microorganisms.
Biochemical and physiological effects:
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone has been shown to have minimal toxicity in vitro and in vivo. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against various pathogenic microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone in lab experiments is its minimal toxicity in vitro and in vivo. It also exhibits potent anti-cancer, anti-inflammatory, and antimicrobial activity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone. One of the directions is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy in vivo. Additionally, it can be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Finally, it can be studied for its potential use in drug delivery systems to improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is a compound that has been extensively studied for its potential therapeutic uses in various diseases. It exhibits potent anti-cancer, anti-inflammatory, and antimicrobial activity with minimal toxicity in vitro and in vivo. However, further studies are needed to optimize its therapeutic potential and determine its efficacy in vivo.

Synthesis Methods

The synthesis of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone involves the reaction of 2-mercaptobenzyl alcohol with allyl bromide in the presence of potassium carbonate to form 2-(benzylthio)allyl alcohol. The next step involves the reaction of 2-(benzylthio)allyl alcohol with ethyl cyanoacetate in the presence of sodium ethoxide to form 1-allyl-2-(benzylthio)-6-cyano-4(1H)-pyrimidinone. Finally, the cyano group is hydrolyzed in the presence of sodium hydroxide to form 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone.

Scientific Research Applications

1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone has been studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and microbial infections. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against various pathogenic microorganisms.

properties

IUPAC Name

2-benzylsulfanyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-8-16-13(18)9-12(17)15-14(16)19-10-11-6-4-3-5-7-11/h2-7,9,17H,1,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBABLRVONNPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone

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